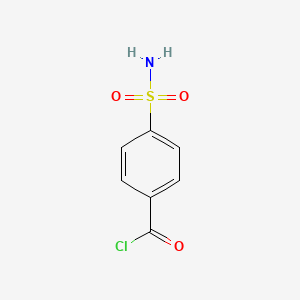

4-Sulfamoylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-sulfamoylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSVTEHBZNSARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Sulfamoylbenzoyl Chloride

Precursor Derivatization Strategies for 4-Sulfamoylbenzoyl Chloride

The creation of this compound hinges on the effective derivatization of precursor molecules. These strategies focus on either the direct conversion of a pre-existing carboxyl group or the sequential construction of the required functional groups on a benzene (B151609) ring.

Acid Chlorination Pathways from 4-Sulfamoylbenzoic Acid

A primary and direct route to this compound is the acid chlorination of 4-sulfamoylbenzoic acid. ebsco.comsigmaaldrich.com This method is a standard procedure for converting carboxylic acids into their more reactive acid chloride counterparts. ebsco.com The reaction typically involves treating 4-sulfamoylbenzoic acid with a chlorinating agent. ebsco.comgoogle.com Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation, often used in excess to serve as both the reactant and the solvent. google.com The reaction can be conducted at room temperature or with heating to reflux to achieve excellent yields. google.com The use of thionyl chloride is favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired this compound. ebsco.com

Multistep Syntheses Incorporating the Sulfamoyl and Benzoyl Chloride Moieties

In cases where 4-sulfamoylbenzoic acid is not the starting material, multistep syntheses are employed to build the this compound structure. These synthetic routes often begin with more readily available substituted benzoic acids. google.comorgsyn.org A common strategy involves the chlorosulfonation of a substituted benzoic acid, such as 4-chlorobenzoic acid, using chlorosulfonic acid. google.com This introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene ring. The subsequent step is the conversion of this chlorosulfonyl group to a sulfamoyl group (-SO₂NH₂) through reaction with an amine. google.com Finally, the carboxylic acid group is converted to a benzoyl chloride, typically using a chlorinating agent like thionyl chloride. google.com This sequential approach allows for the controlled introduction of both the sulfamoyl and benzoyl chloride functionalities, making it a versatile method for synthesizing not only this compound but also its various substituted derivatives. google.comrsc.org These multistep pathways are crucial in the synthesis of complex molecules where the this compound moiety is a key building block. vulcanchem.comlibretexts.org

Use of Specific Starting Materials (e.g., Substituted Benzoic Acids)

The choice of starting material significantly influences the synthetic strategy for this compound. Substituted benzoic acids are frequently used as precursors. google.comorgsyn.org For instance, the synthesis can commence with 4-chlorobenzoic acid, which undergoes chlorosulfonation and subsequent amination to form a 4-chloro-3-sulfamoylbenzoic acid derivative. google.com This intermediate is then converted to the corresponding benzoyl chloride. google.com Another approach might start from 4-halobenzoic acids, which are transformed into the desired product through a series of reactions including halosulfonation. google.com The use of such specifically substituted benzoic acids provides a reliable and often high-yielding route to this compound and its analogues. orgsyn.org

Optimization of Reaction Conditions and Parameters in Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction conditions is paramount. This includes the selection of appropriate reagents, solvents, and catalysts, as well as controlling reaction parameters like temperature and time.

Role of Chlorinating Agents (e.g., Thionyl Chloride) and Their Equivalents

Chlorinating agents are central to the conversion of the carboxylic acid group to the acid chloride. ebsco.com Thionyl chloride (SOCl₂) is the most frequently used reagent for this purpose due to its efficiency and the ease of byproduct removal. ebsco.comgoogle.comrsc.org Other chlorinating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. google.comtaylorandfrancis.com The stoichiometry of the chlorinating agent is a critical parameter. For instance, in some syntheses, using 2.5 to 3.0 equivalents of the chlorinating agent per equivalent of the starting carboxylic acid is preferred to ensure complete conversion. google.com The choice of chlorinating agent can also influence the reaction conditions; for example, reactions with thionyl chloride are often heated to reflux to drive the reaction to completion. google.com

Table 1: Common Chlorinating Agents in the Synthesis of this compound

| Chlorinating Agent | Chemical Formula | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Often used in excess, reflux temperature | Gaseous byproducts (SO₂, HCl) are easily removed |

| Phosphorus Pentachloride | PCl₅ | --- | Effective for various carboxylic acids |

| Oxalyl Chloride | (COCl)₂ | --- | Can be used under milder conditions |

Influence of Solvents and Catalysts on Reaction Efficiency and Selectivity

The choice of solvent and the use of catalysts can significantly impact the efficiency and selectivity of the synthesis of this compound. When thionyl chloride is not used in excess as the solvent, other inert solvents like benzene or toluene (B28343) can be employed. google.com For reactions involving the formation of the sulfamoyl group, solvents such as water, lower molecular weight alcohols, ketones, and ethers may be used. google.com

Catalysts are also employed to enhance reaction rates and improve yields. For instance, dimethylformamide (DMF) can be used as a catalyst in the chlorination of benzoic acid derivatives with thionyl chloride. taylorandfrancis.com The presence of a catalyst can allow the reaction to proceed under milder conditions, such as at room temperature, and can reduce reaction times. taylorandfrancis.com In some cases, the choice of solvent can also have a catalytic effect. For example, polar solvents like acetonitrile (B52724) and ethanol (B145695) have been shown to promote certain reactions in the synthetic sequence. mdpi.com The optimization of solvent and catalyst systems is crucial for developing efficient, scalable, and environmentally friendly synthetic processes. unam.edu.nachemmethod.comscirp.orgscielo.org.mx

Control of Temperature and Reaction Time for Yield and Purity

The synthesis of this compound, a crucial intermediate in the preparation of various biologically active molecules, necessitates precise control over reaction temperature and duration to maximize both yield and purity. The conversion of 4-sulfamoylbenzoic acid to its corresponding acid chloride is typically achieved by refluxing with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). sci-hub.se

Reaction time is another key variable that must be optimized. The duration of the reflux is typically monitored to ensure the complete conversion of the starting material. A reaction time of 2 to 4 hours at reflux is frequently reported for the synthesis of similar acid chlorides. sci-hub.seekb.egrsc.org In some instances, the reaction progress can be followed by observing the cessation of gas evolution (HCl and SO₂). Once the reaction is complete, excess thionyl chloride and any solvent are typically removed by distillation under reduced pressure to isolate the crude acid chloride. sci-hub.se The optimization of both temperature and reaction time is essential to achieve a high yield of this compound with a purity suitable for subsequent synthetic steps.

| Parameter | Condition | Rationale |

| Temperature | Reflux | Ensures sufficient reaction rate for the conversion of the carboxylic acid to the acid chloride. |

| Reaction Time | 2-4 hours | Allows for complete reaction while minimizing the formation of by-products from prolonged heating. sci-hub.seekb.egrsc.org |

Isolation and Purification Techniques for Research Applications

Following the synthesis of this compound, isolation and purification are paramount to obtain a product of high purity, which is often a prerequisite for its use in further research and development, particularly in the synthesis of pharmaceutical compounds. researchgate.netresearchgate.net

Crystallization and Filtration Methods

Crystallization is a fundamental technique for purifying solid organic compounds like this compound. uhcl.edumt.comuct.ac.za The principle behind this method lies in the differential solubility of the compound and its impurities in a given solvent at varying temperatures. uomustansiriyah.edu.iq An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. uhcl.eduuomustansiriyah.edu.iq

The general procedure involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. uhcl.eduualberta.ca If any insoluble impurities are present, they can be removed by hot gravity filtration. uomustansiriyah.edu.iqnagwa.com The hot, saturated solution is then allowed to cool slowly and undisturbed. uhcl.eduualberta.ca As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. mt.comualberta.ca The rate of cooling can influence the size and purity of the resulting crystals; slower cooling generally yields larger and purer crystals. nagwa.com

Once crystallization is complete, the purified crystals are collected by vacuum filtration. uhcl.eduualberta.ca This technique efficiently separates the solid crystals from the liquid (filtrate), which contains the dissolved impurities. nagwa.com The collected crystals are then typically washed with a small amount of cold solvent to remove any adhering impurities. uhcl.eduualberta.ca Finally, the purified crystals are dried to remove any residual solvent. ualberta.ca In some instances, a mixture of solvents, such as methylene (B1212753) chloride-hexane, has been used for recrystallization. googleapis.com

| Step | Technique | Purpose |

| 1. Dissolution | Dissolve crude product in a minimal amount of hot solvent. | To create a saturated solution of the desired compound. uhcl.eduualberta.ca |

| 2. Hot Filtration (if needed) | Gravity filtration of the hot solution. | To remove any insoluble impurities. uomustansiriyah.edu.iqnagwa.com |

| 3. Crystallization | Slow cooling of the filtrate. | To allow for the formation of pure crystals of the desired compound. uhcl.eduualberta.ca |

| 4. Collection | Vacuum filtration. | To separate the purified crystals from the mother liquor containing impurities. uhcl.eduualberta.canagwa.com |

| 5. Washing | Rinse crystals with a small amount of cold solvent. | To remove any remaining impurities from the crystal surfaces. uhcl.eduualberta.ca |

| 6. Drying | Air or vacuum drying. | To remove residual solvent from the purified crystals. ualberta.ca |

Chromatographic Purification Strategies

For achieving very high levels of purity, or when crystallization is not effective, chromatographic techniques are employed. researchgate.net Column chromatography is a common method used for the purification of organic compounds. rsc.orgresearchgate.net In this technique, the crude product is dissolved in a suitable solvent and applied to the top of a column packed with a stationary phase, such as silica (B1680970) gel or alumina. researchgate.netuhcl.edu

An appropriate solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the crude mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration allows for the separation of the desired compound from its impurities. For the purification of related benzamide (B126) compounds, solvent systems like petroleum ether/ethyl acetate (B1210297) have been utilized. rsc.org

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be used for both the analysis and purification of compounds. researchgate.netmdpi.com In preparative HPLC, a column with a specific stationary phase, such as reversed-phase C18, is used. mdpi.com The crude sample is injected into the system, and the mobile phase, often a mixture of solvents like acetonitrile and water, carries the components through the column, leading to their separation. mdpi.com The fractions containing the pure compound are then collected.

Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. ekb.eg It can also be used for small-scale preparative separations. researchgate.net

| Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation |

| Column Chromatography | Silica Gel, Alumina | Petroleum ether/Ethyl acetate | Differential adsorption and solubility. rsc.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Acetonitrile/Water | Differential partitioning between the stationary and mobile phases. researchgate.netmdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Varies | Differential migration based on polarity. ekb.eg |

Chemical Reactivity and Transformation Mechanisms of 4 Sulfamoylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

4-Sulfamoylbenzoyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The electron-withdrawing nature of both the chlorine atom and the sulfamoyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.org These reactions proceed via a nucleophilic addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. masterorganicchemistry.comchemistrytalk.org

Esterification with Alcohols (e.g., Production of Hexyl 4-Sulfamoylbenzoate)

This compound reacts with alcohols to form esters. chemistrytalk.org This reaction is a classic example of nucleophilic acyl substitution. libretexts.org The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding ester. libretexts.org

A specific example is the synthesis of Hexyl 4-sulfamoylbenzoate. This compound can be prepared through the reaction of this compound with 1-hexanol (B41254). pnas.org While direct reaction with the acyl chloride is feasible, an alternative synthesis involves heating 4-sulfamoylbenzoic acid in a hydrochloric acid-saturated solution of 1-hexanol. pnas.org The reaction of acyl chlorides with alcohols is generally vigorous and can occur at room temperature. chemguide.co.uk

Table 1: Esterification of this compound

| Reactant | Product | Conditions |

|---|---|---|

| Alcohol | Ester | Generally at room temperature chemguide.co.uk |

| 1-Hexanol | Hexyl 4-sulfamoylbenzoate | Reaction with this compound or heating 4-sulfamoylbenzoic acid in HCl-saturated 1-hexanol pnas.org |

Amidation with Primary and Secondary Amines (e.g., Formation of Benzamides and Piperidine (B6355638) Carboxamides)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of amides, including benzamides and more complex structures like piperidine carboxamides. chemistrytalk.orgresearchgate.netresearchgate.net This amidation proceeds through the typical nucleophilic acyl substitution pathway, where the amine's lone pair of electrons attacks the carbonyl carbon. chemistrystudent.com A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrogen chloride byproduct. fishersci.it

For instance, this compound is reacted with various substituted amines to synthesize compounds with potential biological activity. researchgate.netresearchgate.net It has been used in the synthesis of N-benzylpiperazine derivatives and other aminopiperidine compounds. researchgate.net The reaction conditions typically involve stirring the reactants in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. fishersci.itrsc.org In some cases, the reaction may be performed at lower temperatures or refluxed to ensure completion. fishersci.itgoogle.co.ug

Table 2: Amidation Reactions of this compound

| Amine Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amines | Secondary Amides | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., triethylamine) at room temperature chemistrystudent.comfishersci.it |

| Secondary Amines | Tertiary Amides | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., triethylamine) at room temperature chemistrystudent.comfishersci.it |

| N-benzylhomopiperazine | N-(4-sulfamoylbenzoyl) derivative | Good yields researchgate.net |

| N-benzylimidazolidine | N-(4-sulfamoylbenzoyl) derivative | Good yields researchgate.net |

| N-Boc-piperazine derivatives | 4-sulfamoylbenzoyl piperazine (B1678402) derivatives | Treatment with this compound researchgate.netresearchgate.net |

| 1-benzylpiperidin-4-amine | Piperidine amide | Reaction with this compound researchgate.net |

| Ethyl piperidine-4-carboxylate | Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | Amide coupling nih.gov |

Reactions with Carboxylic Acids to Form Anhydrides

This compound can react with carboxylic acids to produce mixed anhydrides. chemistrytalk.org In this nucleophilic acyl substitution, the carboxylate anion (formed from the carboxylic acid) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. masterorganicchemistry.com The subsequent elimination of the chloride ion leads to the formation of the anhydride. masterorganicchemistry.com This reaction is a standard method for the synthesis of acid anhydrides. libretexts.org

Hydrolysis Reactions

When this compound is exposed to water, it undergoes hydrolysis to form 4-sulfamoylbenzoic acid and hydrochloric acid. chemistrytalk.org Water acts as a nucleophile, attacking the highly reactive acyl chloride. libretexts.org This reaction is typically rapid and occurs at room temperature. draytonmanorhighschool.co.uk The formation of steamy white fumes of HCl is a characteristic observation for the hydrolysis of acyl chlorides. draytonmanorhighschool.co.uk

Regioselectivity and Stereochemical Aspects in Derivatization Reactions

In derivatization reactions involving this compound, regioselectivity is a key consideration, particularly when the reacting nucleophile possesses multiple reactive sites. The reaction will preferentially occur at the most nucleophilic site. For example, in reactions with aminophenols or similar molecules, the more nucleophilic amino group will typically react with the acyl chloride over the less nucleophilic hydroxyl group. The principles of regioselectivity in similar reactions, such as the Bischler-Möhlau indole (B1671886) synthesis, highlight the often unpredictable nature and the potential for multiple isomers, necessitating careful product analysis. rsc.org

Stereochemistry becomes important when this compound reacts with chiral molecules. Nucleophilic acyl substitution at a chiral center does not directly occur. However, if the reacting nucleophile is chiral, the resulting product will also be chiral. For instance, the reaction with a chiral amine will lead to a chiral amide. The reaction mechanism itself, a nucleophilic addition-elimination at the achiral carbonyl carbon, does not invert the stereochemistry of the reacting nucleophile. libretexts.org In contrast, SN2 reactions, which proceed with inversion of stereochemistry, offer a point of comparison for understanding stereochemical outcomes in different reaction types. youtube.comyoutube.com

Mechanistic Elucidation of Key Organic Transformations (e.g., Nucleophilic Addition/Elimination)

The primary mechanism governing the reactions of this compound is nucleophilic acyl substitution, which proceeds through a well-established addition-elimination pathway. masterorganicchemistry.comchemistrytalk.org

The key steps are as follows:

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon of the this compound. chemistrytalk.orglibretexts.org This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled. libretexts.orgmasterorganicchemistry.com

Deprotonation (if applicable): If the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine), the resulting product will be protonated. A weak base, which can be another molecule of the nucleophile or an added base like pyridine, will then deprotonate the product to yield the final neutral species. libretexts.org

The high reactivity of acyl chlorides like this compound is attributed to the inductive electron-withdrawing effect of the chlorine atom, which destabilizes the starting material and increases the electrophilicity of the carbonyl carbon, thus lowering the activation energy for the initial nucleophilic attack. libretexts.org

The Role of this compound in Synthetic Organic Chemistry

This compound, a reactive acyl chloride derivative of benzoic acid containing a sulfonamide group, serves as a critical building block in organic synthesis. Its bifunctional nature, possessing both a reactive acid chloride and a modifiable sulfonamide group, allows for its versatile application in the construction of a wide array of complex organic molecules. This article explores its specific applications as a synthetic intermediate, focusing on its role in creating diverse chemical structures for research in medicinal chemistry and materials science.

Applications As a Synthetic Intermediate in Organic Synthesis

The utility of 4-sulfamoylbenzoyl chloride as a synthetic intermediate is primarily centered on the reactivity of its acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most commonly amines, to form stable amide bonds. This reaction is a cornerstone for building more elaborate molecular architectures.

The presence of the sulfonamide moiety (—SO₂NH₂) is a key feature of the this compound scaffold. This group is a well-established pharmacophore, known for its ability to bind to the zinc ion in the active site of metalloenzymes. Consequently, this compound is a favored starting material for the synthesis of enzyme inhibitors.

A primary application of this compound is the straightforward synthesis of N-substituted 4-sulfamoylbenzamides. The reaction involves the acylation of a primary or secondary amine with this compound, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. google.com This method allows for the introduction of a wide variety of substituents onto the benzamide (B126) nitrogen, enabling the systematic exploration of structure-activity relationships (SAR).

Researchers have utilized this reaction to synthesize libraries of compounds for biological screening. For example, in the development of novel CCR5 antagonists for HIV-1 inhibition, this compound was reacted with amines such as 1-benzylpiperidin-4-amine to produce potent piperidine (B6355638) amide compounds. researchgate.net Similarly, it has been used to create inhibitors of carbonic anhydrase (CA), a family of metalloenzymes. By reacting this compound with various aminopiperidines and piperazines, scientists have developed selective inhibitors for different CA isoforms, including those associated with tumors (hCA IX and XII). researchgate.netnih.gov

The synthesis can also be adapted for more complex amines, including amino acids and their derivatives. The reaction of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, a related analogue, with the amino acid valine demonstrates the formation of N-acyl-α-amino acid derivatives, showcasing the versatility of the benzoyl chloride moiety. mdpi.com

Table 1: Examples of Substituted Benzenesulfonamides from this compound and Analogues

| Amine Reactant | Resulting Compound Class | Research Area | Citation |

| 1-Benzylpiperidin-4-amine | Piperidine Amide | CCR5 Antagonists (HIV-1) | researchgate.net |

| 4-Aminopiperidines | 4-Sulfamoylbenzamide Derivatives | Carbonic Anhydrase Inhibitors | researchgate.net |

| 1-Amino-2-methylindoline | N-(2-methylindolin-1-yl)-4-sulfamoylbenzamide | Hypotensive Agents | google.com |

| Various Amines | 2,4-Dihalo-5-sulfamoylbenzamides | Carbonic Anhydrase Inhibitors | sci-hub.se |

| Amino-substituted Benzophenones | N-(2-benzoyl)phenyl-4-sulfamoylbenzamide | COX-2 Inhibitors | rsc.orgrsc.org |

Beyond simple amides, this compound is instrumental in building complex heterocyclic and fused-ring systems. The initial amide formation is often a prelude to a subsequent cyclization reaction to form the desired ring structure.

One notable example is in the synthesis of 2,3-diaryl-substituted indoles, which are investigated as selective COX-2 inhibitors. In this pathway, an amino-substituted benzophenone (B1666685) is first acylated with this compound to form an N-(2-benzoyl)phenyl-4-sulfamoylbenzamide intermediate. rsc.orgrsc.org This intermediate is then subjected to a McMurry cyclization, which uses reagents like TiCl₄ and zinc, to construct the indole (B1671886) ring system. rsc.org

Another application is the synthesis of 1,3-oxazol-5(4H)-ones. Starting from a related precursor, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, reaction with an amino acid yields an N-acyl-α-amino acid. mdpi.com This product can then undergo cyclodehydration using ethyl chloroformate to form the corresponding 2-aryl-1,3-oxazol-5(4H)-one, a valuable heterocyclic scaffold in its own right. mdpi.com Furthermore, the scaffold has been used to create pyrazolo[1,5-a]quinazoline derivatives with anti-inflammatory properties. mdpi.com

While the most common reaction involves the conversion of the acid chloride, the rest of the this compound molecule can be the focus of synthesis, leading to functionalized benzoic acid derivatives. The process often starts with the corresponding 4-sulfamoylbenzoic acid, which is converted to the highly reactive this compound in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.commdpi.com

This reactive intermediate can then be coupled with various nucleophiles. For instance, reaction with amino acids under basic conditions yields N-benzoyl amino acid derivatives. mdpi.com In these molecules, the core benzoic acid structure is appended with an amino acid, creating a chiral, functionalized molecule with potential biological activity. This strategy highlights how this compound acts as a bridge, linking the benzoic acid core to other functional moieties through a stable amide bond. mdpi.comnih.gov

The chemical properties of this compound make it an ideal starting point for developing novel chemical scaffolds for drug discovery. A chemical scaffold is a core structure to which various functional groups can be attached to create a library of related compounds for biological testing.

The combination of the zinc-binding sulfonamide group and the easily derivatized benzoyl chloride function allows for the creation of targeted inhibitors for metalloenzymes. researchgate.net The benzenesulfonamide (B165840) portion serves as the "warhead" that interacts with the enzyme's active site, while the rest of the molecule can be modified to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netsci-hub.se This approach has been successfully used to develop potent and selective inhibitors for various isoforms of carbonic anhydrase. researchgate.netresearchgate.net

The scaffold is also valuable for targets beyond metalloenzymes. By reacting this compound with different amine-containing cores, researchers have developed scaffolds for a range of biological targets, including:

G-protein coupled receptors (GPCRs): Synthesis of CCR5 antagonists. researchgate.net

Cyclooxygenase (COX) enzymes: Development of indole-based COX-2 inhibitors. rsc.orgrsc.org

Kinases: Creation of pyrazolo[1,5-a]quinazoline-based inhibitors of mitogen-activated protein kinases (MAPKs) like JNK3. mdpi.com

In each case, the this compound provides a reliable and versatile entry point for synthesizing complex molecules with tailored biological activities.

Derivatives and Analogues of 4 Sulfamoylbenzoyl Chloride: Synthesis and Academic Research Context

Design Principles for Modulating Reactivity and Selectivity in Derived Compounds

The design of 4-sulfamoylbenzoyl chloride derivatives is guided by principles aimed at modulating their reactivity and selectivity, particularly in the context of biological targets like enzymes. A key strategy involves the introduction of various substituents to influence the electronic and steric properties of the molecule. These modifications can alter the binding affinity and specificity of the derivatives for their intended targets.

For instance, in the development of carbonic anhydrase (CA) inhibitors, the sulfonamide group of this compound derivatives acts as a crucial zinc-binding function. researchgate.netscispace.com The design of these inhibitors often involves attaching different "tail" moieties to the core structure to achieve isoform-specific inhibition. scispace.comnih.gov The introduction of aliphatic chains or substituted piperazine (B1678402) and benzylamine (B48309) groups can enhance selectivity for certain CA isoforms, such as the tumor-associated hCA IX and XII, over the more ubiquitous hCA I and II. nih.gov This selectivity is often achieved by exploiting subtle differences in the active site residues of the various isoforms, allowing the "tail" of the inhibitor to form specific interactions. scispace.comnih.gov

Furthermore, the reactivity of the benzoyl chloride group itself can be modulated. The presence of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can influence the electrophilicity of the carbonyl carbon, thereby affecting its reactivity towards nucleophiles. This principle is fundamental in the synthesis of diverse amide and ester derivatives.

Synthetic Strategies for Diverse Structural Analogues

A variety of synthetic methodologies are employed to generate a diverse library of this compound analogues. These strategies can be broadly categorized based on the part of the molecule being modified.

Modifications at the Benzoyl Moiety

Modifications at the benzoyl moiety of this compound are a common strategy to create structural diversity. This often involves the reaction of the acyl chloride with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively.

For example, coupling reactions with various amines are frequently utilized. In one approach, this compound is reacted with different amines, such as cyclopropylamine (B47189), morpholine (B109124), and p-bromoaniline, to synthesize sulfamoylbenzoic acids which are then further derivatized. nih.gov Similarly, the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives as potential inhibitors of cytosolic phospholipase A2α has been achieved by reacting methyl 4-(chlorosulfonyl)benzoate with various amines. researchgate.net

Another strategy involves the use of coupling agents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxysuccinimide to facilitate the formation of amide bonds under milder conditions. nih.govgoogle.com For instance, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized by coupling 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with substituted piperazines or benzylamines using EDCI and HOBt. nih.gov

The introduction of substituents onto the benzene ring itself is another key modification. This can be achieved through electrophilic aromatic substitution reactions on a precursor molecule before the formation of the benzoyl chloride. For example, chlorosulfonation of benzoic acid derivatives is a common step to introduce the sulfonyl chloride group, which can then be converted to the sulfonamide. nih.govnih.gov

| Starting Material | Reagent(s) | Modification | Resulting Derivative Class | Reference |

| This compound | Various amines (e.g., cyclopropylamine, morpholine) | Amide bond formation | N-substituted sulfamoylbenzamides | nih.gov |

| Methyl 4-(chlorosulfonyl)benzoate | Tryptamine derivatives | Sulfonamide and amide formation | N-substituted 4-sulfamoylbenzoic acid derivatives | researchgate.net |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid | Substituted piperazines/benzylamines, EDCI, HOBt | Amide bond formation | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | nih.gov |

| Benzoic acid derivatives | Chlorosulfonic acid | Chlorosulfonation | Substituted 4-(chlorosulfonyl)benzoic acids | nih.govnih.gov |

| 5-chloro-2-methoxybenzoic acid | Benzylamine, ethyl chloroformate, triethylamine (B128534) | Amide formation and subsequent chlorosulfonation | 4-(5-chloro-2-methoxybenzamido-N-methylene) benzenesulfonyl chloride | nih.gov |

Substituent Effects on the Sulfamoyl Group and its Reactivity

The introduction of substituents on the sulfonamide nitrogen is a key strategy in designing selective enzyme inhibitors. researchgate.net For example, in the context of carbonic anhydrase inhibitors, modifying the sulfonamide group can impact the binding affinity to the zinc ion in the enzyme's active site. researchgate.net Research has shown that even small changes, such as the introduction of a methyl group on the sulfonamide nitrogen, can influence the inhibitory potency of the resulting derivatives. researchgate.net

The synthesis of N-substituted sulfonamides is typically achieved by reacting the corresponding sulfonyl chloride with a primary or secondary amine. nih.govnih.gov The choice of the amine determines the nature of the substituent on the sulfamoyl group. For instance, reacting a sulfonyl chloride with cyclopropylamine leads to a cyclopropyl-substituted sulfonamide, while using morpholine results in a morpholino-sulfonyl group. nih.gov The electronic nature of the substituents on the amine can also affect the reaction rate and yield.

Studies on the reactivity of benzoquinone derivatives with thiols have demonstrated that electron-withdrawing substituents on the aromatic ring enhance reactivity, while electron-donating groups decrease it. nih.gov Although this study does not directly involve this compound, the principles of substituent effects on reactivity are transferable. It is plausible that electron-withdrawing groups on the benzene ring of this compound would increase the acidity of the sulfonamide protons, potentially influencing its interaction with biological targets.

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and for developing stereoselective drugs. Chiral auxiliaries or chiral starting materials are often employed to introduce stereocenters into the final molecule.

One approach involves the use of chiral amino acids as starting materials. For instance, (R)- and (S)-aspartic acid have been used to prepare chiral piperazine derivatives, which can then be coupled with a 4-sulfamoylbenzoyl moiety. researchgate.net However, racemization can be a challenge in such multi-step syntheses, necessitating the exploration of alternative synthetic routes to preserve enantiomeric purity. researchgate.net

Another strategy involves the use of chiral fluorene (B118485) derivatives. A cholestane (B1235564) moiety, for example, can be attached to a fluorene ring system to create a chiral scaffold. core.ac.uk This chiral backbone can then be further functionalized, potentially including the introduction of a 4-sulfamoylbenzoyl group, to create novel chiral molecules.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the one-pot synthesis of chiral compounds. This reaction can be employed to generate enantiomerically pure 3-substituted diketopiperazines, which can serve as chiral building blocks for more complex molecules. researchgate.net

Advanced Characterization of Novel Derivatives for Structural Confirmation

The unambiguous structural confirmation of novel this compound derivatives is crucial and is achieved through a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.netnih.govnih.gov For example, in the characterization of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives, the chemical shifts and coupling constants in the ¹H NMR spectrum, along with the signals in the ¹³C NMR spectrum, were used to confirm the proposed structure. ekb.eg

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds. ekb.eg This technique provides strong evidence for the molecular formula of the derivative.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. For instance, characteristic absorption bands can confirm the presence of the sulfonamide (S=O stretching), amide (C=O stretching and N-H bending), and other functional groups within the derivative. ijpsonline.com

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. researchgate.net This technique is invaluable for confirming the absolute stereochemistry of chiral derivatives.

The following table summarizes the characterization data for a representative this compound derivative:

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (ESI+) m/z | Reference |

| 5-Chloro-2-methoxy-N-(4-(N-phenylsulfamoyl)benzyl)benzamide | 3.86 (s, 3H, OCH₃), 4.51 (s, 2H, CH₂), 7.45 (d, 2H), 7.49 (d, 1H), 7.54 (d, 1H), 7.59 (d, 2H), 7.67-7.72 (m, 4H), 8.83 (s, 1H, NH), 10.23 (s, 1H, NH) | Not reported in the provided source | [M+H]⁺ calcd. for C₂₄H₂₅ClN₂O₄S⁺ 458.9568, found 458.9565 | ekb.eg |

| 5-Chloro-N-(4-(N-(p-tolyl)sulfamoyl)benzyl)salicylamide | Not reported in the provided source | 42.63 (C-8), 116.63 (C-3), 117.46 (C-3''), 119.84 (C-6''), 122.99 (C-1), 125.01 (C-4'') | Not reported in the provided source | ekb.eg |

Theoretical and Computational Chemistry Studies on 4 Sulfamoylbenzoyl Chloride and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of 4-sulfamoylbenzoyl chloride and its derivatives. These computational methods provide insights into molecular properties that govern their chemical behavior and biological activity.

Density functional theory (DFT) is another powerful tool used to investigate the electronic properties of these compounds. For instance, DFT has been used to study the adsorption of hydrated heavy metals on graphene quantum dots, a field with potential applications in drug delivery systems. researchgate.net Such computational approaches are crucial for understanding the structure-activity relationships of molecules like 5-chloro-N (4-sulfamoylbenzyl) salicylamide (B354443) derivatives, where theoretical modeling and experimental results like FTIR have been combined to correlate chemical structure with biological activity. researchgate.net

The reactivity of the this compound scaffold is also a subject of computational study. The presence of two reactive sites, the aroyl chloride and the sulfonyl chloride, presents a challenge for chemoselective synthesis. Computational models can help predict the reactivity of these groups, aiding in the design of selective synthetic strategies. beilstein-journals.org For example, studies on m-sulfamoylbenzamide analogues have shown that the aroyl chloride is more reactive than the sulfonyl chloride, an observation that can be rationalized through computational analysis of the electronic structures of the transition states. beilstein-journals.orgbeilstein-journals.org

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Derivations in Enzyme Inhibition Research (e.g., Carbonic Anhydrase)

Molecular modeling and docking studies are indispensable tools for understanding the structure-activity relationships (SAR) of this compound derivatives, particularly as inhibitors of enzymes like carbonic anhydrase (CA). nih.govresearchgate.net These computational techniques allow for the visualization and analysis of how these inhibitors bind to the active site of the enzyme, providing a rationale for their observed potency and selectivity. nih.govresearchgate.netnih.gov

A recurring theme in the design of CA inhibitors based on the 4-sulfamoylbenzoyl scaffold is the crucial role of the sulfonamide group, which coordinates with the zinc ion in the enzyme's active site. mdpi.com Molecular docking studies consistently show the sulfonamide moiety positioned deep within the active site cavity, forming key interactions with the zinc ion and surrounding amino acid residues. nih.govnih.govnih.gov

For instance, in a study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, docking and molecular dynamics simulations revealed that the high selectivity of certain compounds towards tumor-associated CA isoforms (hCA IX and XII) was due to favorable interactions within their active sites that were absent in other isoforms like hCA I and II. nih.gov The flexibility and hydrophilicity of the "tail" portion of the inhibitor, which extends from the core scaffold, were found to be critical for enhancing activity and selectivity. nih.gov

Similarly, docking studies of 4-anilinoquinazoline-based benzenesulfonamides and indole-based benzenesulfonamides have elucidated the binding modes of potent and selective inhibitors of various hCA isoforms. nih.govmdpi.com These studies have highlighted the importance of hydrogen bond interactions with specific residues, such as THR199, for inhibitor activity. nih.gov The orientation of different substituents on the scaffold can significantly influence these interactions, leading to variations in inhibitory potency. nih.gov

The insights gained from these computational studies are instrumental in rationalizing SAR data. For example, the observation that a 4-methoxyphenyl (B3050149) group in a series of piperazine-based inhibitors leads to high potency can be explained by its favorable fit and interactions within the enzyme's active site as predicted by docking models. nih.gov

Table 1: Representative Carbonic Anhydrase Inhibition Data for this compound Derivatives

| Compound/Derivative Class | Target Isoform(s) | Key Findings |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | hCA I, II, IX, XII | Compounds showed nanomolar inhibition, with some exhibiting sub-nanomolar activity against the cancer-related hCA IX. nih.gov Selectivity for tumor-associated isoforms was linked to specific interactions in the active site. nih.gov |

| 4-Anilinoquinazoline-based benzenesulfonamides | hCA I, II, IX, XII | Several compounds displayed single-digit nanomolar activity against hCA II and were more potent than the standard inhibitor acetazolamide (B1664987) against hCA I. nih.gov |

| Indole-based benzenesulfonamides | hCA I, II, IX, XII | One compound demonstrated potent inhibition of hCA II with a Ki of 5.9 nM and significant selectivity over other isoforms. mdpi.com |

| Thiazolidinone-benzenesulfonamide derivatives | hCA II, IX | Most derivatives showed inhibitory activities equivalent to the standard drug, with the thiazolidinone fragment playing a key role in binding. nih.gov |

| 4-Substituted pyridine-3-sulfonamides | hCA I, II, IX, XII | Compounds exhibited a wide range of inhibitory activity, with KI values reaching the nanomolar range for hCA II, IX, and XII. mdpi.com |

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Computational chemistry offers powerful tools for analyzing reaction pathways and modeling transition states, which are crucial for optimizing the synthesis of derivatives from this compound. google.com The presence of two electrophilic centers, the acyl chloride and the sulfonyl chloride, on the same molecule necessitates a deep understanding of the reaction kinetics and thermodynamics to achieve chemoselectivity.

In the synthesis of complex molecules like cyprosulfamide, which involves the reaction of ortho-methoxybenzoic acid with a 4-sulfamoylbenzoic acid derivative, analysis of the reaction process revealed that the formation of dimers could impede the complete conversion of reactants. google.com Computational modeling can simulate such side reactions and help in the selection of solvents and reaction conditions that minimize their occurrence. google.com

For the synthesis of m-sulfamoylbenzamide analogues, where chemoselectivity is a major challenge, computational analysis can be used to compare the activation energies for the reaction of an amine with either the aroyl chloride or the sulfonyl chloride group. beilstein-journals.orgbeilstein-journals.org Such studies can predict which functional group is more reactive under specific conditions, guiding the experimental setup to favor the desired product. beilstein-journals.org For instance, the higher reactivity of the aroyl chloride over the sulfonyl chloride has been exploited in continuous flow synthesis to achieve high chemoselectivity. beilstein-journals.org

Transition state modeling can provide detailed geometric and energetic information about the highest energy point along the reaction coordinate. By understanding the structure of the transition state, it is possible to design catalysts or modify reactants to lower the activation energy and improve reaction rates and selectivity. While specific transition state modeling studies for reactions involving this compound are not extensively detailed in the provided context, the general principles of this approach are widely applicable in synthetic chemistry. For example, in the synthesis of C-glucopyranosyl-1,2,4-triazoles, acylation with 4-sulfamoylbenzoyl chlorides is a key step where transition state analysis could be beneficial. sci-hub.boxresearchgate.net

The development of one-pot reactions, which are highly desirable for industrial applications, can also be facilitated by computational analysis of reaction pathways. google.com By modeling the entire reaction sequence in a single vessel, it is possible to identify potential incompatibilities between reagents and intermediates and to devise strategies to circumvent them. google.com

Predictive Computational Approaches for Novel Derivative Design

Predictive computational approaches are at the forefront of designing novel derivatives of this compound with enhanced biological activity and desired physicochemical properties. thesciencein.org These in silico methods enable the virtual screening of large compound libraries and the rational design of new molecules with a higher probability of success, thereby accelerating the drug discovery process. thesciencein.orgnih.gov

Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a powerful strategy for creating new inhibitors. dntb.gov.ua For enzymes like carbonic anhydrase, the known crystal structures of various isoforms allow for the design of inhibitors that can selectively target specific isoforms. nih.govnih.gov By using the 4-sulfamoylbenzoyl scaffold as a starting point, new derivatives can be designed by adding or modifying substituents to exploit specific features of the enzyme's active site. nih.govmdpi.com For example, the design of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides was based on a strategy to modify the "tail" of the inhibitor to interact with both hydrophilic and hydrophobic regions of the CA active site. nih.gov

Pharmacophore modeling is another valuable computational tool that can be used to design new molecules. A pharmacophore model represents the essential steric and electronic features required for a molecule to be active. By creating a pharmacophore model based on known active compounds, it is possible to search for new molecules that fit the model. This approach has been used to design novel inhibitors for various targets. thesciencein.org

In addition to predicting biological activity, computational methods can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. nih.govresearchgate.netsemanticscholar.org This is crucial for identifying compounds with favorable drug-like properties early in the discovery process. For example, in silico ADMET prediction was used to evaluate sulfonamide derivatives as potential anti-diabetic and anti-Alzheimer's agents. nih.govresearchgate.netsemanticscholar.org

The integration of these predictive computational approaches allows for a more focused and efficient approach to the design of novel this compound derivatives. By combining virtual screening, structure-based design, and ADMET prediction, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic success. dntb.gov.uaresearchgate.netresearchgate.net

Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-sulfamoylbenzoyl chloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely utilized to confirm the compound's identity and conformation.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, in derivatives of this compound, the aromatic protons typically appear as distinct doublets in the downfield region of the spectrum, a consequence of their proximity to electron-withdrawing groups. biorxiv.orgmdpi.com For example, in a related sulfonamide, the aromatic protons on the benzene (B151609) ring show signals around δ 7.93 ppm and δ 7.68-7.38 ppm. biorxiv.orgmdpi.com The protons of the sulfamoyl group (SO₂NH₂) are also observable and their chemical shift can be influenced by the solvent and concentration. biorxiv.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. In derivatives of this compound, the carbonyl carbon of the benzoyl chloride moiety and the aromatic carbons exhibit characteristic resonances at specific chemical shifts, confirming the presence of these functional groups. mdpi.comnih.gov

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.30 - 8.50 | d, t, m | Aromatic Protons | biorxiv.orgrsc.org |

| ¹H | 5.78 - 9.63 | br s | SO₂NH₂ Protons | biorxiv.orgrsc.org |

| ¹³C | 115 - 145 | - | Aromatic Carbons | nih.govrsc.org |

| ¹³C | ~165 | - | Carbonyl Carbon | mdpi.com |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds.

For this compound, the IR spectrum will display characteristic absorption bands that confirm its key structural features. The strong absorption bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), respectively. znaturforsch.com The presence of the acyl chloride is confirmed by a strong C=O stretching vibration, typically observed in the region of 1750-1785 cm⁻¹. The N-H stretching vibrations of the sulfonamide group usually appear in the range of 3390–3229 cm⁻¹. znaturforsch.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1344–1317 | znaturforsch.com |

| Sulfonyl (SO₂) | Symmetric Stretch | 1187–1147 | znaturforsch.com |

| Acyl Chloride (C=O) | Stretch | 1750–1785 | acdlabs.com |

| Sulfonamide (N-H) | Stretch | 3390–3229 | znaturforsch.com |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. gcms.cz

For this compound, HRMS analysis provides an accurate mass measurement that can be used to confirm its elemental formula, C₇H₆ClNO₃S. nih.gov This technique is particularly valuable in confirming the successful synthesis of the target molecule and in identifying any potential byproducts. nih.govekb.eg The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) can also be observed in the mass spectrum, providing further confirmation of the compound's composition. acdlabs.comgcms.cz

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. ejgm.co.ukjapsonline.comnih.gov In the context of this compound, HPLC is invaluable for monitoring the progress of a reaction, analyzing the composition of the product mixture, and determining the purity of the isolated compound. ekb.egsemanticscholar.org

A typical HPLC method for analyzing this compound and its derivatives involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uksemanticscholar.org The components of the mixture are separated based on their polarity, with less polar compounds eluting later from the column. A detector, such as a UV-Vis or a photodiode array (PDA) detector, is used to monitor the eluent and generate a chromatogram, where each peak corresponds to a different compound. ejgm.co.uksemanticscholar.org The purity of the this compound can be determined by calculating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. mdpi.com

Advanced Analytical Approaches for Complex Reaction Mixtures and Intermediates

In academic research, the synthesis of novel compounds often involves complex reaction mixtures containing the desired product, unreacted starting materials, intermediates, and byproducts. Advanced analytical techniques are often necessary to fully characterize these complex mixtures.

The coupling of chromatographic separation with mass spectrometry, such as HPLC-MS, provides a powerful tool for the analysis of complex reaction mixtures. nih.gov This hyphenated technique allows for the separation of individual components by HPLC, followed by their immediate identification based on their mass-to-charge ratio determined by the mass spectrometer. This approach is particularly useful for identifying transient intermediates and unexpected side products that may not be easily isolated.

Furthermore, techniques like two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRTOFMS) can offer even greater resolving power for highly complex samples, although its direct application to the non-volatile this compound would require derivatization. gcms.cz These advanced methods provide researchers with a deeper understanding of the reaction pathways and help in optimizing reaction conditions to maximize the yield and purity of the desired product.

Q & A

Q. What are the standard laboratory synthesis routes for 4-sulfamoylbenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via chlorination of 4-sulfamoylbenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

- Anhydrous conditions: Moisture must be excluded to prevent hydrolysis of the acyl chloride.

- Temperature control: Reactions are often conducted under reflux (60–80°C) for 2–4 hours.

- Catalysts: Catalytic dimethylformamide (DMF) may accelerate the reaction by activating SOCl₂.

Post-synthesis, purification via vacuum distillation or recrystallization (using dry toluene) is critical to remove residual reagents. Yield optimization requires monitoring by TLC or FTIR to confirm complete conversion .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and tightly sealed goggles to prevent skin/eye contact (GHS05 hazard) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (P260 precaution) .

- Spill management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by disposal as hazardous waste .

- First aid: Immediate rinsing with water for 15+ minutes after exposure, followed by medical consultation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic sulfamoyl and acyl chloride moieties. For example, the carbonyl carbon (C=O) appears at ~170 ppm in ¹³C NMR.

- FTIR: Strong peaks at ~1770 cm⁻¹ (C=O stretch) and ~1360/1150 cm⁻¹ (S=O asymmetric/symmetric stretches).

- Mass Spectrometry: Electron ionization (EI-MS) provides molecular ion ([M]⁺) and fragmentation patterns, validated against databases like NIST .

Advanced Research Questions

Q. How can acylation reactions using this compound be optimized for peptide coupling?

- Methodological Answer:

- Solvent selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize the acyl chloride.

- Base additives: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilicity of amines.

- Stoichiometry: A 1.2:1 molar ratio of acyl chloride to amine minimizes side reactions.

- Reaction monitoring: Use HPLC or LC-MS to track coupling efficiency and detect hydrolysis byproducts .

Q. What strategies mitigate hydrolysis of this compound during prolonged storage or reactions?

- Methodological Answer:

- Storage: Store under inert gas (argon/nitrogen) in moisture-resistant containers at 2–8°C .

- Reaction environment: Pre-dry solvents (e.g., molecular sieves in DCM) and maintain temperatures below 25°C.

- Stabilizers: Add desiccants (e.g., calcium chloride) to reaction mixtures to absorb trace moisture .

Q. How should researchers address contradictions in reported reaction yields involving this compound?

- Methodological Answer:

- Purity assessment: Verify starting material purity via elemental analysis or HPLC. Impurities in 4-sulfamoylbenzoic acid can reduce chlorination efficiency .

- Parameter replication: Systematically vary conditions (e.g., solvent, catalyst, temperature) while isolating variables.

- Side-product analysis: Use GC-MS or NMR to identify hydrolyzed (e.g., 4-sulfamoylbenzoic acid) or dimerized byproducts .

Data Interpretation and Experimental Design

Q. What analytical methods resolve ambiguities in the stability of this compound under varying pH conditions?

- Methodological Answer:

- Kinetic studies: Conduct pH-dependent degradation experiments (pH 2–12) monitored by UV-Vis spectroscopy (λ_max ~270 nm for acyl chloride).

- Quantitative HPLC: Measure residual compound concentration over time to calculate degradation rate constants.

- Computational modeling: Use DFT calculations to predict hydrolysis pathways and transition states .

Q. How can researchers design experiments to evaluate the reactivity of this compound with heterocyclic amines?

- Methodological Answer:

- Screening approach: Test reactivity with pyridine, piperidine, and aniline derivatives in parallel reactions.

- Mechanistic probes: Introduce isotopic labels (e.g., ¹⁵N-amine) to track bond formation via NMR.

- Activation energy determination: Use differential scanning calorimetry (DSC) to assess exothermicity and safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.